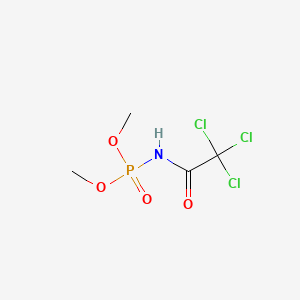

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester is a chemical compound that features a phosphoramidate group bonded to a trichloroacetyl group and two methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester typically involves the reaction of phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)- with methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ester groups.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

Hydrolysis: Formation of phosphoramidic acid and trichloroacetic acid.

Substitution: Formation of substituted phosphoramidates.

Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The phosphoramidate group can also interact with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester can be compared with other similar compounds such as:

Phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)-: Similar structure but lacks the ester groups.

N-acetyl phosphoramidates: Compounds with similar phosphoramidate groups but different acyl groups.

Trichloroacetyl chloride: A simpler compound with only the trichloroacetyl group.

The uniqueness of this compound lies in its combination of the trichloroacetyl group and the phosphoramidate group, which imparts distinct chemical properties and reactivity.

Biological Activity

Phosphoramidic acid derivatives, including N-(2,2,2-trichloroacetyl)-dimethyl ester, have garnered attention in biochemical research due to their diverse biological activities. This article explores the synthesis, mechanisms of action, and biological implications of this compound, drawing on various studies and findings.

Chemical Structure and Synthesis

N-(2,2,2-trichloroacetyl)-dimethyl ester of phosphoramidic acid is characterized by its unique trichloroacetyl group attached to a phosphoramidic backbone. The synthesis typically involves the reaction of phosphoramidic acid with 2,2,2-trichloroacetyl chloride in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. This reaction pathway not only yields the desired ester but also provides insight into its potential reactivity and stability under biological conditions.

Phosphoramidic acid derivatives are known for their ability to inhibit various enzymes and modulate biochemical pathways. The dimethyl ester form exhibits enhanced lipophilicity, which may facilitate cellular uptake and increase bioavailability. The presence of the trichloroacetyl group is significant as it can influence the compound's interaction with biological targets.

- Enzyme Inhibition : These compounds have been shown to inhibit serine proteases and phosphatases, which play crucial roles in cellular signaling and metabolism.

- Antiviral Activity : Some studies suggest that phosphoramidic acid derivatives can exhibit antiviral properties by interfering with viral replication processes.

Case Studies and Research Findings

- A study published in The Journal of Organic Chemistry highlighted the synthesis of phosphoramidic acid derivatives and their potential as precursors for biologically active compounds. The authors noted that modifications to the phosphoramidic structure could lead to varying degrees of biological activity depending on the substituents used .

- Research indicated that compounds similar to N-(2,2,2-trichloroacetyl)-dimethyl ester demonstrated cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

- Another investigation focused on the stability of these compounds in biological fluids, revealing that they maintained structural integrity over extended periods while demonstrating gradual release profiles that could be advantageous for therapeutic applications .

Data Table: Biological Activities of Phosphoramidic Acid Derivatives

Properties

CAS No. |

1666-45-1 |

|---|---|

Molecular Formula |

C4H7Cl3NO4P |

Molecular Weight |

270.43 g/mol |

IUPAC Name |

2,2,2-trichloro-N-dimethoxyphosphorylacetamide |

InChI |

InChI=1S/C4H7Cl3NO4P/c1-11-13(10,12-2)8-3(9)4(5,6)7/h1-2H3,(H,8,9,10) |

InChI Key |

FGXOGRSGUNCHQL-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(NC(=O)C(Cl)(Cl)Cl)OC |

solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.